molecular formula C21H21FN2O2 B11034346 1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11034346
M. Wt: 352.4 g/mol
InChI Key: GXGOSODDSJQKAO-UHFFFAOYSA-N
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Description

1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolin-2(1H)-ones This compound is characterized by its unique structure, which includes a fluoroanilino group, a methoxy group, and a pyrroloquinoline core

Preparation Methods

The synthesis of 1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) . This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization. The reaction conditions typically involve the use of concentrated H2SO4 (98%) at elevated temperatures.

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones . This approach offers a sustainable and environmentally benign synthetic route, making it suitable for large-scale production.

Chemical Reactions Analysis

1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroanilino group. Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities. It is being investigated for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be compared with other similar compounds, such as quinoxalin-2(1H)-ones and quinolin-2(1H)-ones. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the fluoroanilino and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Similar compounds include:

  • Quinoxalin-2(1H)-ones
  • Quinolin-2(1H)-ones
  • Fluoroalkyl-containing quinoxalin-2(1H)-ones

These compounds have been studied for their diverse biological activities and chemical properties, and they serve as valuable scaffolds in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C21H21FN2O2

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-fluoroanilino)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

InChI

InChI=1S/C21H21FN2O2/c1-12-11-21(2,3)24-19-16(12)9-15(26-4)10-17(19)18(20(24)25)23-14-7-5-13(22)6-8-14/h5-11,18,23H,1-4H3

InChI Key

GXGOSODDSJQKAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=O)C(C3=C2C1=CC(=C3)OC)NC4=CC=C(C=C4)F)(C)C

Origin of Product

United States

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